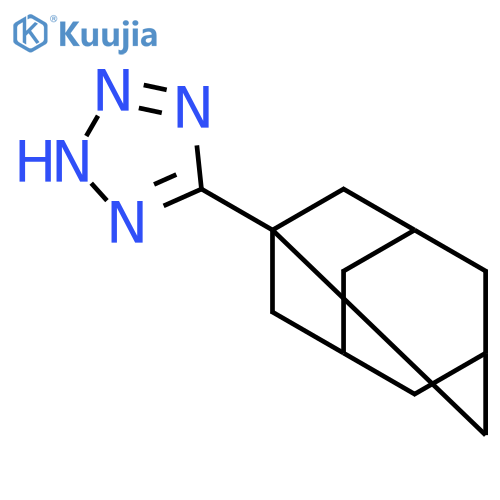

Cas no 60798-89-2 (5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole)

60798-89-2 structure

商品名:5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

-

- 5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole

- 5-(1-ADAMANTYL)-2H-1,2,3,4-TETRAAZOLE

- 5-(1-adamantyl)-2H-tetraazole

- CCG-324217

- STK349493

- EN300-229315

- 5-adamantyltetrazole

- BBL039891

- adamantyltetrazole

- CS-0271227

- 5-(Adamantan-1-yl)-2h-tetrazole

- 5-Adamantan-1-yl-2H-tetrazole

- 60798-89-2

- 5-(1-adamantyl)-2H-tetrazole

- SCHEMBL6496549

- AKOS009096710

- AKOS000307387

- 5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-2H-tetrazole

- 5-(adamantan-1-yl)-1H-1,2,3,4-tetrazole

-

- MDL: MFCD04045732

- インチ: InChI=1S/C11H16N4/c1-7-2-9-3-8(1)5-11(4-7,6-9)10-12-14-15-13-10/h7-9H,1-6H2,(H,12,13,14,15)

- InChIKey: OBWRBAQXRLLXFR-UHFFFAOYSA-N

- ほほえんだ: C1C2CC3CC1CC(C2)(C3)C4=NNN=N4

計算された属性

- せいみつぶんしりょう: 204.137496527Da

- どういたいしつりょう: 204.137496527Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.5Ų

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-229315-5.0g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 5.0g |

$1115.0 | 2024-06-20 | |

| Enamine | EN300-229315-1.0g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 1.0g |

$385.0 | 2024-06-20 | |

| Enamine | EN300-229315-10.0g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 10.0g |

$1654.0 | 2024-06-20 | |

| Enamine | EN300-229315-0.5g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 0.5g |

$284.0 | 2024-06-20 | |

| Enamine | EN300-229315-1g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 1g |

$385.0 | 2023-09-15 | ||

| Enamine | EN300-229315-5g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 5g |

$1115.0 | 2023-09-15 | ||

| Enamine | EN300-229315-0.05g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 0.05g |

$69.0 | 2024-06-20 | |

| Enamine | EN300-229315-0.1g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 0.1g |

$105.0 | 2024-06-20 | |

| Enamine | EN300-229315-10g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 10g |

$1654.0 | 2023-09-15 | ||

| Enamine | EN300-229315-0.25g |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole |

60798-89-2 | 95% | 0.25g |

$149.0 | 2024-06-20 |

5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

60798-89-2 (5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 13769-43-2(potassium metavanadate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60798-89-2)5-(adamantan-1-yl)-2H-1,2,3,4-tetrazole

清らかである:99%/99%/99%/99%

はかる:25g/10g/5g/2g

価格 ($):2649.0/1605.0/968.0/558.0